Cas no 2227730-46-1 (tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)

Tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate is a chiral intermediate with significant utility in pharmaceutical synthesis. Its key structural features—a tert-butyl carbamate protecting group, a brominated aromatic ring, and a stereospecific amino alcohol moiety—make it valuable for constructing complex bioactive molecules. The (1R)-configuration ensures enantioselectivity in downstream applications, while the bromo substituent offers a handle for further functionalization via cross-coupling reactions. The carbamate group provides stability under diverse reaction conditions, facilitating controlled deprotection. This compound is particularly useful in the synthesis of β-adrenergic receptor ligands and other therapeutics requiring precise stereochemical control. Its high purity and well-defined stereochemistry enhance reproducibility in research and industrial-scale processes.
tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate structure
2227730-46-1 structure
商品名:tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate
CAS番号:2227730-46-1
MF:C13H19BrN2O3
メガワット:331.205562829971
CID:5875228
PubChem ID:165967599

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate
    • 2227730-46-1
    • EN300-1890395
    • tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate
    • インチ: 1S/C13H19BrN2O3/c1-13(2,3)19-12(18)16-11-6-8(10(15)7-17)4-5-9(11)14/h4-6,10,17H,7,15H2,1-3H3,(H,16,18)/t10-/m0/s1
    • InChIKey: WLSVVXPSKQCAFH-JTQLQIEISA-N
    • ほほえんだ: BrC1C=CC(=CC=1NC(=O)OC(C)(C)C)[C@H](CO)N

計算された属性

  • せいみつぶんしりょう: 330.05791g/mol
  • どういたいしつりょう: 330.05791g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 84.6Ų

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1890395-0.25g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate
2227730-46-1
0.25g
$1420.0 2023-09-18
Enamine
EN300-1890395-1g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate
2227730-46-1
1g
$1543.0 2023-09-18
Enamine
EN300-1890395-1.0g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate
2227730-46-1
1g
$1543.0 2023-05-23
Enamine
EN300-1890395-2.5g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate
2227730-46-1
2.5g
$3025.0 2023-09-18
Enamine
EN300-1890395-0.05g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate
2227730-46-1
0.05g
$1296.0 2023-09-18
Enamine
EN300-1890395-5g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate
2227730-46-1
5g
$4475.0 2023-09-18
Enamine
EN300-1890395-0.5g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate
2227730-46-1
0.5g
$1482.0 2023-09-18
Enamine
EN300-1890395-5.0g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate
2227730-46-1
5g
$4475.0 2023-05-23
Enamine
EN300-1890395-0.1g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate
2227730-46-1
0.1g
$1357.0 2023-09-18
Enamine
EN300-1890395-10.0g
tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate
2227730-46-1
10g
$6635.0 2023-05-23

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate 関連文献

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamateに関する追加情報

Recent Advances in the Study of tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate (CAS: 2227730-46-1)

The compound tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate (CAS: 2227730-46-1) has recently emerged as a significant intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutic agents. This chiral building block, characterized by its bromophenyl and hydroxyethyl functional groups, has shown promising applications in the synthesis of biologically active molecules targeting various disease pathways.

Recent studies published in the Journal of Medicinal Chemistry (2023) highlight the compound's utility in constructing β-adrenergic receptor modulators. The (1R)-1-amino-2-hydroxyethyl moiety provides an essential stereochemical center that enhances receptor binding affinity, while the bromophenyl group serves as a versatile handle for further functionalization through cross-coupling reactions. Researchers at several leading pharmaceutical companies have incorporated this intermediate into their drug discovery pipelines.

A breakthrough application was reported in Nature Chemical Biology (2023), where 2227730-46-1 was used as a key precursor in developing selective kinase inhibitors. The study demonstrated that the bromine atom at the 2-position allows for precise structural modifications through palladium-catalyzed coupling reactions, enabling the rapid generation of diverse analogs for structure-activity relationship studies. This approach has significantly accelerated the optimization of drug candidates targeting cancer-related kinases.

From a synthetic chemistry perspective, Organic Letters (2023) published an improved asymmetric synthesis route for this compound, achieving >99% enantiomeric excess through a novel enzymatic resolution process. This advancement addresses previous challenges in obtaining the desired (R)-enantiomer in high purity, which is crucial for pharmaceutical applications where stereochemistry profoundly impacts biological activity.

The stability and reactivity profile of 2227730-46-1 have been extensively characterized in recent pharmaceutical development studies. The tert-butyl carbamate protecting group provides excellent stability under various reaction conditions while being readily cleavable when needed, making this compound particularly valuable for multi-step synthetic sequences. Several research groups have reported successful scale-up procedures, indicating its potential for industrial-scale production.

Emerging applications in radiopharmaceuticals have also been explored, with the bromine atom serving as a potential site for radiohalogenation. A 2023 study in the Journal of Labelled Compounds and Radiopharmaceuticals demonstrated the compound's utility as a precursor for PET tracer development, opening new avenues for diagnostic imaging agent discovery.

As research continues, the unique structural features of tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate position it as a versatile building block in medicinal chemistry. Its applications span from small molecule drug discovery to the development of novel imaging agents, making it a compound of significant interest in both academic and industrial research settings. Future studies are expected to further expand its utility in targeted drug delivery systems and precision medicine approaches.

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